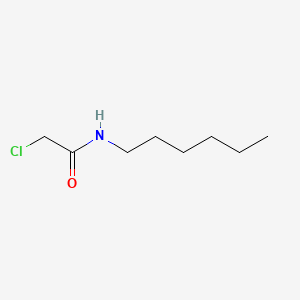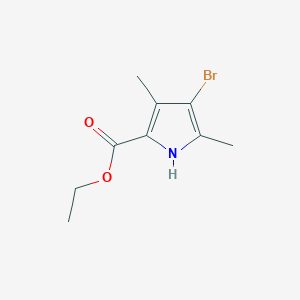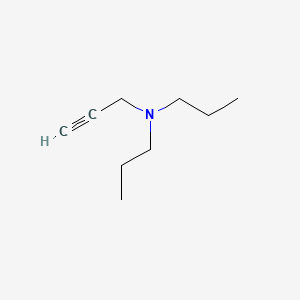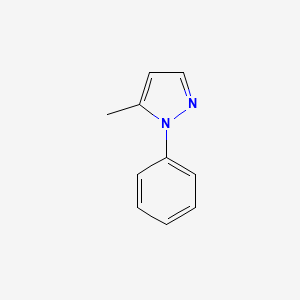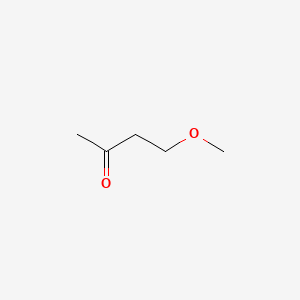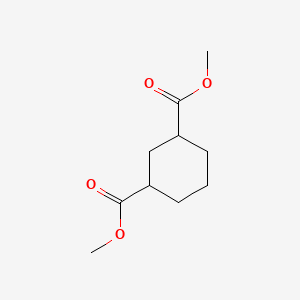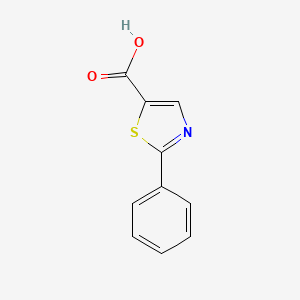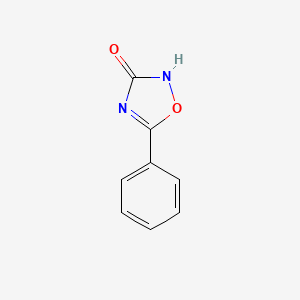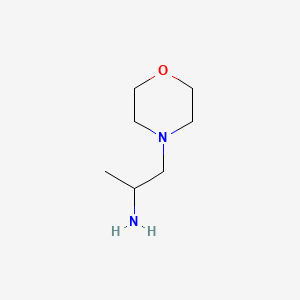
4-(2-Aminopropyl)morpholine
Vue d'ensemble
Description
“4-(2-Aminopropyl)morpholine” is an organic compound with the molecular formula C7H16N2O . It is also known by other synonyms such as 1-morpholinopropan-2-amine . It is used for research and development purposes .
Synthesis Analysis
The synthesis of morpholines has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . A method for preparing N-amino propyl morpholine involves the reaction between morpholine and acrylonitrile to obtain 3-morpholino acrylonitrile, which is then refined and undergoes hydrogenation reaction .
Molecular Structure Analysis
The molecular structure of “4-(2-Aminopropyl)morpholine” consists of a six-member aliphatic saturated ring with the formula C7H16N2O, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively .
Physical And Chemical Properties Analysis
“4-(2-Aminopropyl)morpholine” has a molecular weight of 144.21500 and a density of 0.983g/cm3 . It is a colorless liquid with a weak, ammonia- or fish-like odor .
Applications De Recherche Scientifique
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Synthesis
- Application : A study describes the synthesis of 4 beta-morpholinocaran-3 alpha-ol by adding morpholine to alpha-3,4-epoxycarane. This compound is effective as a chiral moderator in synthesizing the HIV-1 non-nucleoside reverse transcriptase inhibitor, DPC 963 (Kauffman et al., 2000).
Hydrogenation Reaction Catalyst
- Application : Gold nanoparticles supported in Al2O3 nanowires modified with (3-aminopropyl)trimethoxysilane, including 4-(2-fluoro-4-nitrophenyl)-morpholine, show effectiveness as catalysts in the hydrogenation reaction of nitroarenes of pharmaceutical interest (Shanmugaraj et al., 2020).
Organic Chemistry and Medicinal Applications
- Application : Morpholines, including 4-(2-Aminopropyl)morpholine, have been used in organic and medicinal chemistry as catalysts, auxiliaries, biologically active substances, and building blocks for their preparation (Palchikov, 2013).
Synthesis of Substituted Morpholines
- Application : A synthesis method using amino alcohols, including 4-(2-Aminopropyl)morpholine, provides a route to create cis-3,5-disubstituted morpholines, useful in various chemical applications (Leathen et al., 2009).
Conversion of Amino Alcohols into Morpholines
- Application : Using sulfinamides as protecting/activating groups, 1,2-amino alcohols can be converted into morpholines. This method has been employed in the formal synthesis of the antidepressant drug (S,S)-reboxetine (Fritz et al., 2011).
Synthesis and Pharmacological Assessment
- Application : The synthesis and pharmacological assessment of 2‐aryl‐4‐(3‐arylpropyl)morpholines, including 4-(2-Aminopropyl)morpholine derivatives, have been explored for their potential in pharmaceutical applications (Avramova et al., 1998).
Recent Advances in Morpholine Synthesis
- Application : Recent progress in synthesizing morpholines from 1,2-amino alcohols (such as 4-(2-Aminopropyl)morpholine) has been reported, focusing on stereoselective methods and transition metal catalysis. This research is significant in the field of natural products and biologically relevant compounds (Palchykov & Chebanov, 2019).
Schiff Bases Synthesis for Pharmacological Evaluation
- Application : Synthesis of Schiff bases from 4-(2-aminophenyl)morpholines, including evaluation for analgesic, anti-inflammatory, antibacterial, and antifungal activities, highlights the pharmacological potential of these compounds (Panneerselvam et al., 2009).
Electrochemical Property Analysis
- Application : A study explored the relationship between electrochemical behavior and catalytic activity of dicopper complexes with different amines, including N-(3-aminopropyl)morpholine. This analysis is crucial in understanding the catalytic mechanisms of these complexes (Chakraborty et al., 2014).
Energetic Effects in Morpholine Derivatives
- Application : Research on the energetic effects of substituting hydrogen in the morpholine amino group with aminoalkyl substituents, including N-(3-aminopropyl)morpholine, provides insights into the structural and energetic characteristics of these compounds (Freitas et al., 2018).
Enantioselective Organometallic Reactions
- Application : A study demonstrated the use of an amino alcohol ligand for the enantioselective addition of organozinc reagents to aldehydes, employing morpholine as a key component in the reaction process (Nugent, 2002).
Non-Nitrogen Containing Morpholine Isostere Discovery
- Application : The discovery of a non-nitrogen containing morpholine isostere, useful in inhibitors of the PI3K-AKT-mTOR pathway, highlights the versatility of morpholine derivatives in medicinal chemistry (Hobbs et al., 2019).
Safety And Hazards
“4-(2-Aminopropyl)morpholine” is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .
Propriétés
IUPAC Name |
1-morpholin-4-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(8)6-9-2-4-10-5-3-9/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZKXIPDGAAYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885939 | |
| Record name | 4-Morpholineethanamine, .alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminopropyl)morpholine | |
CAS RN |
50998-05-5 | |
| Record name | 1-Morpholinopropan-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50998-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholineethanamine, alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050998055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholineethanamine, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Morpholineethanamine, .alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminopropyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




